Antibacterial Potency Against MRSA: FtsZ-IN-6 vs. PC190723 and FtsZ-IN-2
FtsZ-IN-6 demonstrates significantly enhanced antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA ATCC43300) compared to the classical benzamide FtsZ inhibitor PC190723 and the related fascaplysin derivative FtsZ-IN-2. In standardized MIC assays, FtsZ-IN-6 exhibits an MIC of 0.098 μg/mL [1]. In contrast, PC190723 requires a concentration of 1 μg/mL to achieve the same effect , and FtsZ-IN-2 requires 2 μg/mL [2]. This represents a >10-fold potency advantage over PC190723 and a >20-fold advantage over FtsZ-IN-2.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |
|---|---|
| Target Compound Data | 0.098 μg/mL |
| Comparator Or Baseline | PC190723: 1 μg/mL; FtsZ-IN-2: 2 μg/mL |
| Quantified Difference | 10.2-fold lower vs PC190723; 20.4-fold lower vs FtsZ-IN-2 |
| Conditions | Broth microdilution assay against MRSA ATCC43300; 37°C; 18-24h incubation |
Why This Matters
Lower MIC translates to a wider therapeutic window and potentially reduced required dosing in preclinical models, a critical factor for prioritizing leads with favorable safety and efficacy profiles.
- [1] Qiu H, et al. Design and synthesis of fascaplysin derivatives as inhibitors of FtsZ with potent antibacterial activity and mechanistic study. Eur J Med Chem. 2023 Jun 5;254:115348. doi:10.1016/j.ejmech.2023.115348. View Source
- [2] TargetMol. FtsZ-IN-2 Product Page. Cat. No. T63370. Accessed 2026. View Source
